1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hcl
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Overview
Description
1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a piperidine ring, and a secondary alcohol, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride typically involves multiple steps:
Formation of the Trifluoromethyl Group:
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Alcohol Formation: The secondary alcohol is formed through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Continuous Flow Chemistry: This method enhances reaction efficiency and safety, particularly for exothermic reactions.
Catalytic Processes: Utilizing catalysts to improve yield and selectivity, such as palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed:
Ketones: From oxidation of the secondary alcohol.
Alcohol Derivatives: From reduction reactions.
Substituted Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with various enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, and receptor binding, depending on its specific application.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(methylamino)propan-2-OL: Similar structure but with a methylamino group instead of a piperidine ring.
1,1,1-Trifluoro-2-(dimethylamino)propan-2-OL: Features a dimethylamino group, offering different reactivity and applications.
Uniqueness: 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a secondary alcohol. This combination provides distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c1-7(13,8(9,10)11)6-2-4-12-5-3-6;/h6,12-13H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOJRTAHVXRUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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